ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. Common reaction conditions may involve:
Condensation reactions: Using aldehydes and ketones in the presence of a base.
Cyclization reactions: Forming the thiazolopyrimidine ring system.
Esterification: Introducing the ethyl ester group.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Potential use in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Benzylidene derivatives: Compounds with similar benzylidene groups.
Phenylethenyl derivatives: Compounds with similar phenylethenyl groups.
Uniqueness
Ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H21ClN2O3S |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21ClN2O3S/c1-3-31-24(30)22-16(2)27-25-28(20(22)14-11-17-7-5-4-6-8-17)23(29)21(32-25)15-18-9-12-19(26)13-10-18/h4-15,20H,3H2,1-2H3/b14-11+,21-15+ |
InChI Key |
CYMQXEJLWJMSSR-KUXVMBIOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)Cl)S2)C |
Origin of Product |
United States |
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